

Application Note: Synthesis of tert-butyl 3-ethenylazetidine-1-carboxylate

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Compound of Interest

Compound Name: *Tert-butyl 3-ethenylazetidine-1-carboxylate*

Cat. No.: *B1321209*

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Introduction

Tert-butyl 3-ethenylazetidine-1-carboxylate is a valuable building block in medicinal chemistry and drug development. The presence of the vinyl group on the azetidine ring offers a versatile handle for further chemical modifications, such as Heck coupling, hydroboration-oxidation, and polymerization. This document provides a detailed protocol for the synthesis of **tert-butyl 3-ethenylazetidine-1-carboxylate**, commencing from the commercially available tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. The described two-step synthesis involves an initial oxidation of the primary alcohol to an aldehyde, followed by a Wittig reaction to introduce the ethenyl moiety.

Experimental Protocols

Overall Reaction Scheme:

Step 1: Synthesis of tert-butyl 3-formylazetidine-1-carboxylate

This protocol details the oxidation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate to tert-butyl 3-formylazetidine-1-carboxylate using 2-Iodoxybenzoic acid (IBX). This method is favored for its high yield and operational simplicity.

- Materials:

- tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- 2-Iodoxybenzoic acid (IBX)
- Ethyl acetate (EA)
- Petroleum ether (PE)
- Anhydrous sodium sulfate (Na_2SO_4)
- Equipment:
 - Round-bottom flask
 - Reflux condenser
 - Magnetic stirrer with heating mantle
 - Filtration apparatus
 - Rotary evaporator
- Procedure:
 - To a stirred solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (20.96 g, 112 mmol) in ethyl acetate (500 ml), add IBX (62.69 g, 224 mmol).^[1]
 - Heat the reaction mixture to reflux and maintain overnight.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature.
 - Add petroleum ether (500 ml) to the mixture and filter to remove the solid byproducts.^[1]
 - Concentrate the filtrate under reduced pressure to yield tert-butyl 3-formylazetidine-1-carboxylate as a yellow oil.^[1]

Step 2: Synthesis of **tert-butyl 3-ethenylazetidine-1-carboxylate** (Wittig Reaction)

This protocol describes the conversion of the aldehyde intermediate to the final product via a Wittig olefination.

- Materials:
 - tert-butyl 3-formylazetidine-1-carboxylate
 - Methyltriphenylphosphonium bromide
 - Potassium tert-butoxide
 - Anhydrous Tetrahydrofuran (THF)
 - Saturated aqueous ammonium chloride (NH_4Cl) solution
 - Ethyl acetate
 - Brine
 - Anhydrous magnesium sulfate (MgSO_4)
- Equipment:
 - Round-bottom flask
 - Magnetic stirrer
 - Inert atmosphere setup (e.g., nitrogen or argon balloon)
 - Syringes
 - Separatory funnel
 - Rotary evaporator
 - Silica gel for column chromatography
- Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equiv.) in anhydrous THF.
- Cool the suspension to 0 °C and add potassium tert-butoxide (1.1 equiv.) portion-wise.
- Stir the resulting yellow-orange mixture at room temperature for 1 hour.
- Cool the ylide solution back to 0 °C and add a solution of tert-butyl 3-formylazetidine-1-carboxylate (1.0 equiv.) in anhydrous THF dropwise.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Extract the mixture with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain **tert-butyl 3-ethenylazetidine-1-carboxylate**.

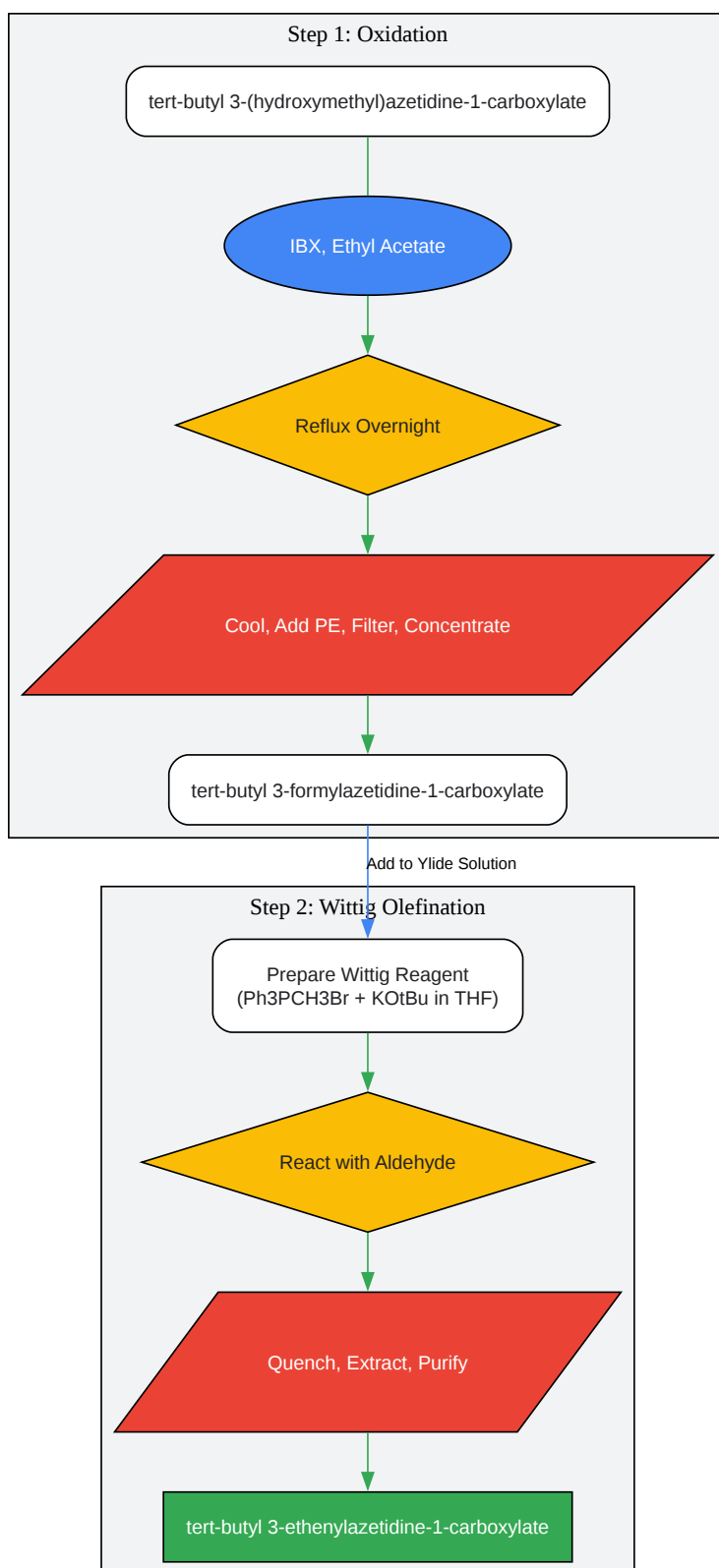
Data Presentation

Step	Product	Starting Material	Reagents	Solvent	Yield	Purity	Reference
1	tert-butyl 3-formylazetidine-1-carboxylate	tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate	IBX	Ethyl Acetate	99%	-	[1]
2	tert-butyl 3-ethenylazetidine-1-carboxylate	tert-butyl 3-formylazetidine-1-carboxylate	Methyltriphenylphosphonium bromide, Potassium tert-butoxide	THF	-	>95%	-

Note: The yield for Step 2 is not explicitly stated in the search results and is an estimation based on typical Wittig reaction efficiencies. Purity is based on commercially available product specifications.[2]

Visualizations

Experimental Workflow Diagram



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